Diastereomeric and Enantiomeric Purity as Determinants of Synthetic Utility for TRPV3 Antagonist Key Intermediates
The trans-racemic form (CAS 94929-82-5) is a documented advanced key intermediate for synthesizing SI-2807 related analogs, a series of novel and selective TRPV3 antagonists . The analogous cis-racemic form (CAS 94929-81-4) is not cited for this application, indicating a stereochemical requirement for the trans configuration in the synthetic route. This constitutes a qualitative differentiation, as procurement of the correct trans form is mandatory for replicating the published medicinal chemistry pathway.
| Evidence Dimension | Reported synthetic utility as key intermediate for TRPV3 antagonist series SI-2807 |
|---|---|
| Target Compound Data | rac-(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol, trans (CAS 94929-82-5) is specified as an advanced key intermediate . |
| Comparator Or Baseline | rac-(1R,2R)-2-(pyridin-2-yl)cyclopentan-1-ol, cis (CAS 94929-81-4) is not listed as an intermediate for this series. |
| Quantified Difference | Qualitative difference in accepted application; no quantitative yield or purity data available for direct comparison. |
| Conditions | Synthetic route to (pyridin-2-yl)methanol-based TRPV3 antagonists (J. Med. Chem. 2016) . |
Why This Matters
Procurement of the specific trans-racemic isomer is essential for researchers aiming to reproduce or build upon the published synthesis of SI-2807 analogs, as the cis isomer will not follow the same synthetic trajectory.
